2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRQAICSWGTWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619980 | |
| Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478677-93-9 | |
| Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of 7-Azaindole with Oxalyl Chloride
This method involves direct acylation of the 3-position of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) using oxalyl chloride, followed by hydrolysis to yield the target compound.
- Reaction Setup : 7-Azaindole (5.00 g, 42 mmol) is suspended in dichloromethane (DCM, 500 mL) with aluminum trichloride (AlCl₃, 30.00 g, 225 mmol) as a Lewis acid.
- Acylation : Ethyl chlorooxoacetate (24 mL, 215 mmol) is added dropwise at room temperature, and the mixture is stirred vigorously for 24 hours.
- Work-Up : The reaction is quenched with ice-cold water, and the organic layer is separated. The aqueous phase is extracted with DCM (4 × 50 mL).
- Ester Formation : The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over MgSO₄, and concentrated to yield ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate as a yellow solid (53% yield, m.p. 157–158°C).
- Hydrolysis : The ester is treated with potassium carbonate (5.67 g, 41.03 mmol) in a 1:1 water/methanol mixture, stirred for 5 hours, and filtered to obtain the potassium salt of 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (70% yield, m.p. >250°C).
Key Data :
- Yield : 70% (potassium salt).
- Characterization : ¹H NMR (DMSO-d₆) δ 7.18 (q, 1H), 8.13 (s, 1H), 8.27 (dd, 1H), 8.42 (dd, 1H); ESI-MS m/z 189.3 [M−H]⁻.
Alternative Synthesis via Ethyl Chlorooxoacetate and AlCl₃
A modified approach uses ethyl chlorooxoacetate under Friedel-Crafts conditions to achieve regioselective acylation.
- Friedel-Crafts Acylation : 7-Azaindole (5.00 g, 42 mmol) and AlCl₃ (30.00 g, 225 mmol) in DCM (500 mL) are treated with ethyl chlorooxoacetate (24 mL, 215 mmol) at room temperature.
- Isolation : After 24 hours, the mixture is poured into ice-water, and the organic layer is extracted, washed, and dried to isolate the ethyl ester intermediate.
- Saponification : The ester is hydrolyzed with aqueous KOH (0.83 g, 14.8 mmol) in ethanol (200 mL) for 4 hours, yielding the potassium salt.
Key Data :
- Yield : 33% (crude acid), 70% (potassium salt).
- Advantages : Avoids handling corrosive oxalyl chloride directly.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Oxalyl Chloride Acylation | Oxalyl chloride, AlCl₃ | 53–70% | Room temperature, 24 h | Direct, high-yield |
| Ethyl Chlorooxoacetate | Ethyl chlorooxoacetate | 33–70% | Friedel-Crafts acylation | Avoids oxalyl chloride |
| Bromination/Coupling | Br₂, TsCl, boronic acids | N/A | Multi-step | Versatile for derivatives |
Critical Considerations
- Regioselectivity : Acylation occurs exclusively at the 3-position of 7-azaindole due to electronic and steric factors.
- Purification : The potassium salt is hygroscopic and requires careful drying under vacuum.
- Scalability : Method 1 is preferred for large-scale synthesis due to fewer steps and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid show promise in inhibiting cancer cell proliferation. For instance, a derivative was shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that involves the activation of intrinsic apoptotic pathways .
Neuroprotective Effects
Research has demonstrated that this compound may have neuroprotective properties. In vitro studies suggest that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Neuroprotection | Reduction of oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth | Not documented |
Synthesis and Derivatives
The synthesis of this compound often involves multi-step chemical reactions starting from simpler pyrrole derivatives. The ability to modify the structure leads to various derivatives with enhanced biological activities.
Case Study: Synthesis of Methyl Derivative
A notable case study involved the synthesis of methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, which demonstrated improved solubility and bioavailability compared to its parent compound. This derivative was evaluated for its anticancer properties and showed significant activity against specific cancer cell lines .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential drug development:
Lead Compound Identification
The compound serves as a lead structure for designing new drugs targeting specific pathways involved in cancer and neurodegenerative diseases. Researchers are focusing on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.
Screening Libraries
It is included in chemical libraries used for high-throughput screening in drug discovery processes. Its unique structure allows it to be a candidate for various biological assays aimed at identifying new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
- CAS No.: 478677-93-9
- Molecular Formula : C₉H₆N₂O₃
- Molecular Weight : 190.16 g/mol
- Structural Features : Comprises a pyrrolo[2,3-b]pyridine core fused with an α-ketoacetic acid group. The pyrrolo[2,3-b]pyridine system is a bicyclic heteroaromatic scaffold containing nitrogen atoms at positions 1, 3, and 7 .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, also known as a pyrrolopyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C₉H₆N₂O₃
- Molecular Weight : 178.16 g/mol
- CAS Number : 21912005
Mechanisms of Biological Activity
Research indicates that compounds within the pyrrolopyridine class can exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that certain pyrrolopyridines can inhibit the growth of HeLa and HCT116 cancer cell lines with IC₅₀ values in the low micromolar range .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases, which are critical in cancer progression and other diseases. Notably, it has demonstrated inhibition of VEGFR-2 kinase, a target involved in angiogenesis, with an IC₅₀ of approximately 1.46 µM .
Study 1: Antitumor Efficacy
In a preclinical study, this compound was tested against colorectal carcinoma xenografts in mice. The results indicated a significant reduction in tumor growth rates when administered orally, suggesting its potential as an anticancer agent .
Study 2: Kinase Selectivity
Another study focused on the selectivity of this compound towards cyclin-dependent kinases (CDKs). It was found to exhibit potent inhibition of CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM respectively. This selectivity profile is particularly valuable for developing targeted therapies for cancer .
Data Table: Biological Activities Overview
Q & A
Q. What are the established synthetic routes for 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid?
The compound is synthesized via nucleophilic substitution, where the pyrrolo[2,3-b]pyridine core reacts with a chloroacetic acid derivative under basic conditions. A typical procedure involves:
- Starting materials : Pyrrolo[2,3-b]pyridine derivatives and chloroacetic acid or its esters.
- Reaction conditions : Sodium hydroxide or potassium carbonate as a base in aqueous or ethanol solvent at room temperature or mild heating.
- Intermediates : Methyl or ethyl esters (e.g., methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate) are often hydrolyzed to yield the final acetic acid derivative .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR (1H and 13C) : Confirms the pyrrolo[2,3-b]pyridine ring system and acetic acid moiety (e.g., characteristic carbonyl peaks at ~170 ppm in 13C NMR).
- Mass spectrometry (ESI or LCMS) : Validates molecular weight (e.g., observed m/z ~219 for the free acid).
- HPLC : Assesses purity (>98% as per industrial standards) .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions (≥16.95 mg/mL for structurally similar compounds) .
- Stability : Store lyophilized powder at -20°C to prevent degradation. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. What strategies improve synthetic yield in large-scale preparations?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour at 120°C for intermediates) .
- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether isolates the product efficiently .
- By-product mitigation : Control pH during hydrolysis to minimize ester reformation .
Q. How does the compound’s structure influence its interaction with biological targets like JAK3 or DP2 receptors?
- Pyrrolo[2,3-b]pyridine core : Mimics purine scaffolds, enabling ATP-competitive binding to kinases (e.g., JAK3 inhibitors like Decernotinib) .
- Oxo-acetic acid moiety : Enhances hydrogen bonding with catalytic lysine or aspartate residues in target enzymes .
- Structure-activity relationship (SAR) : Electron-withdrawing groups at the 3-position improve potency and selectivity .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Molecular docking (AutoDock/Vina) : Models interactions with DP2 or JAK3 active sites, highlighting key residues (e.g., Glu274 in DP2) .
- ADMET prediction (SwissADME) : Estimates logP (~1.5) and aqueous solubility, guiding formulation design .
Q. How are impurities identified and controlled during synthesis?
- Common impurities : Unreacted starting materials, ester intermediates, or oxidation by-products.
- Analytical methods : LCMS tracks impurities (e.g., m/z 233 for methyl ester by-products), while HPLC quantifies levels (<0.5% per ICH guidelines) .
Q. What modifications to the acetic acid group enhance bioavailability?
- Prodrug strategies : Ethyl or methyl esters improve membrane permeability, with in vivo hydrolysis releasing the active acid .
- PEGylation : Increases water solubility for parenteral administration .
Q. How do researchers resolve contradictions in reported biological activity data?
Q. What comparative studies highlight its advantages over other pyrrolopyridine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
